Dimethyl 1,1-cyclohexanediacetate is an organic compound with the molecular formula and a molecular weight of approximately 228.29 g/mol. It features a cyclohexane ring substituted with two ester groups, specifically dimethyl esters of acetic acid. The compound is known for its structural uniqueness, characterized by the presence of two acetic acid moieties attached to the same carbon atom on the cyclohexane ring, making it a geminal diester.
These reactions are significant for its potential applications in organic synthesis and material science.
Several methods can be employed to synthesize Dimethyl 1,1-cyclohexanediacetate:
These methods highlight the versatility in the synthesis of this compound, allowing for variations based on available reagents and desired yields.
Dimethyl 1,1-cyclohexanediacetate has potential applications in various fields:
Interaction studies involving Dimethyl 1,1-cyclohexanediacetate primarily focus on its reactivity with other chemical species. For instance:
These interaction studies underline the importance of understanding how Dimethyl 1,1-cyclohexanediacetate behaves in various chemical environments.
Dimethyl 1,1-cyclohexanediacetate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Dimethyl 2,2-cyclohexanediacetate | Similar diester structure but different substitution pattern. | |
| Diethyl 1,1-cyclohexanediacetate | Ethyl instead of methyl groups; affects solubility and reactivity. | |
| Methyl cyclopentanecarboxylate | Contains a cyclopentane ring; simpler structure but less steric hindrance. |
Dimethyl 1,1-cyclohexanediacetate is unique due to its geminal diester configuration on a cyclohexane framework, which influences its reactivity and potential applications compared to these similar compounds.
This detailed overview emphasizes the significance of Dimethyl 1,1-cyclohexanediacetate within organic chemistry and its potential implications across various scientific fields. Further research could unlock additional applications and insights into its biological activity and interactions.
Dimethyl 1,1-cyclohexanediacetate is characterized by a cyclohexane ring substituted with two acetate groups at the 1,1-positions, each esterified with a methyl group. Key molecular properties include:
| Property | Value |
|---|---|
| IUPAC Name | Methyl 2-[1-(2-methoxy-2-oxoethyl)cyclohexyl]acetate |
| Molecular Formula | C₁₂H₂₀O₄ |
| Molecular Weight | 228.28 g/mol |
| CAS Registry Number | 70197-61-4 |
| SMILES Notation | COC(=O)CC1(CCCCC1)CC(=O)OC |
The compound’s structure has been validated via 2D and 3D conformational analyses, with PubChem providing interactive molecular models. Its InChIKey (NOKMZYNKIHUZBI-UHFFFAOYSA-N) ensures unambiguous identification in chemical databases.
While experimental data on melting and boiling points are limited, computational predictions suggest a boiling point exceeding 300°C due to its nonpolar cyclohexane core and ester functionalities. The compound’s infrared (IR) spectrum would feature strong absorptions at ~1740 cm⁻¹ (C=O stretch) and 1100–1250 cm⁻¹ (C–O ester stretch). Nuclear magnetic resonance (NMR) spectra would resolve distinct signals for the cyclohexane protons (δ 1.2–1.8 ppm), methyl ester groups (δ 3.6–3.8 ppm), and acetate methylenes (δ 2.3–2.5 ppm).